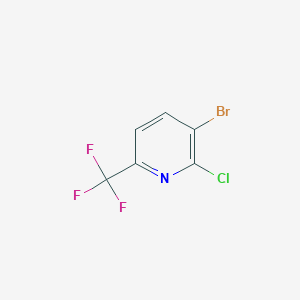

![molecular formula C8H8BrClN2 B1519810 8-溴-6-甲基咪唑并[1,2-a]吡啶盐酸盐 CAS No. 957120-41-1](/img/structure/B1519810.png)

8-溴-6-甲基咪唑并[1,2-a]吡啶盐酸盐

描述

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is an organic chemical synthesis intermediate . It is used in various branches of chemistry due to its wide range of applications .

Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . More specific synthesis details may be found in technical documents and peer-reviewed papers .Molecular Structure Analysis

The molecular weight of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is 247.52 . Its IUPAC name is 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride . The InChI code for this compound is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H .Physical and Chemical Properties Analysis

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature . and should be stored at temperatures between 2-8°C .科学研究应用

8-溴-6-甲基咪唑并[1,2-a]吡啶盐酸盐应用综述:

医药化学

8-溴-6-甲基咪唑并[1,2-a]吡啶盐酸盐因其在医药化学领域广泛的应用而被认为是一种“药物先导”骨架。 它作为合成多种药理活性分子的关键中间体 .

材料科学

该化合物的结构特点使其在材料科学应用中发挥作用。 其独特的性质可以用于开发新型材料 .

医药成分

咪唑并[1,2-a]吡啶衍生物存在于许多活性药物成分的分子中,例如佐利米丁(一种抗溃疡药)、唑吡坦(一种治疗失眠的药物)和沙立坦(一种镇静和抗焦虑药) .

荧光探针

这些衍生物已被用作荧光探针,用于体外和体内测定汞离子和铁离子,突出了它们在环境和生物监测中的作用 .

合成方法

该化合物用于各种合成方法,包括在微波辐射下进行无溶剂和无催化剂的合成,这是一种绿色化学方法,用于生产咪唑并[1,2-a]吡啶 .

结核病治疗

在最近的研究中,咪唑并[1,2-a]吡啶类似物在治疗结核病(TB)方面显示出希望,在急性TB小鼠模型中观察到细菌负荷显著降低 .

感光染料和数据存储

咪唑并[1,2-a]吡啶化合物也用作感光染料和用于数据存储的光学介质,展示了它们在技术应用中的多功能性 .

杀虫剂和杀菌剂

安全和危害

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with targets in a way that inhibits the growth or survival of these bacteria.

Biochemical Pathways

Given the activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb , it can be inferred that these compounds may affect pathways related to the survival and proliferation of these bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The acute tb mouse model indicated a significant reduction of bacterial load when treated with q203, an imidazo[1,2-a]pyridine analogue . This suggests that 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride may have a similar bactericidal effect.

Action Environment

It’s worth noting that the storage temperature for this compound is between 2-8°c , suggesting that temperature could be a factor in its stability.

生化分析

Biochemical Properties

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in changes in the levels of intermediates and energy carriers .

Transport and Distribution

The transport and distribution of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is essential for its activity and function. This compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For instance, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production .

属性

IUPAC Name |

8-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIAFYJNUYWRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656909 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-41-1 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

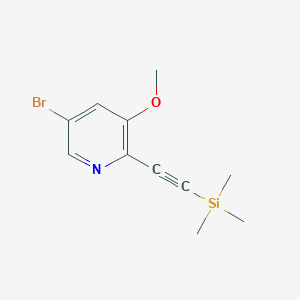

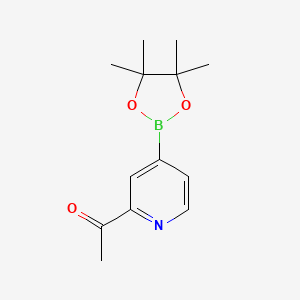

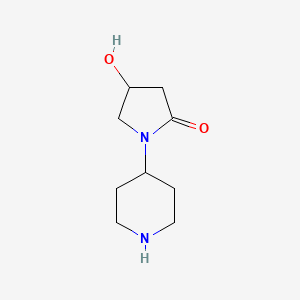

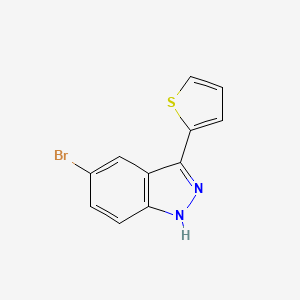

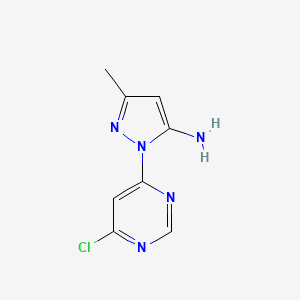

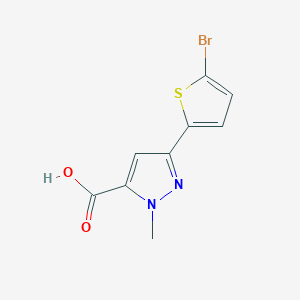

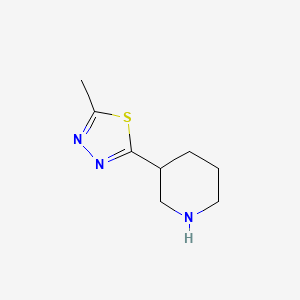

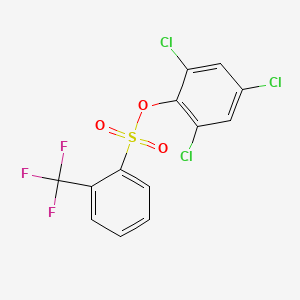

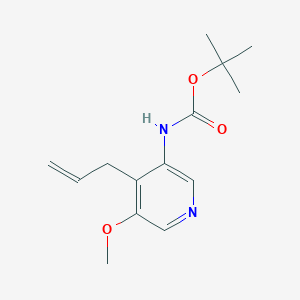

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)

![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)

![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)

![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)